4-(2-Aminoethyl)-1

Beschreibung

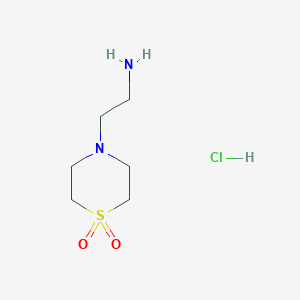

4-(2-Aminoethyl)-benzenesulfonyl fluoride hydrochloride (AEBSF) (CAS: Not explicitly provided; structurally related to CAS 554-52-9 and 138-65-8 ), is a serine protease inhibitor widely used in biochemical research. Its structure comprises a benzene ring substituted with a sulfonyl fluoride group at the para position and a 2-aminoethyl group, forming a hydrochloride salt . AEBSF irreversibly inhibits proteases by sulfonating active-site serine residues, making it critical for stabilizing proteins during purification and analysis. For example, it has been employed to treat laminin-1 to prevent proteolytic degradation, followed by biotinylation for binding studies .

Its applications span enzymology, cell biology, and pharmaceutical research.

Eigenschaften

Molekularformel |

C6H15ClN2O2S |

|---|---|

Molekulargewicht |

214.71 g/mol |

IUPAC-Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-7H2;1H |

InChI-Schlüssel |

TUCQOXXBUNWAJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CCN1CCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Aminoethyl)-1 beinhaltet typischerweise die Reaktion von 3-Hydroxy-2-methoxyindolin mit einem Amidacetal. Diese Reaktion erzeugt 4-Carbamoylmethyl-indolin und -indol, die dann durch Behandlung mit Salzsäure und anschließendem Natriumhydroxid in 4-(2-Aminoethyl)indol umgewandelt werden. Der letzte Schritt beinhaltet die Reduktion des Indols mit Lithiumaluminiumhydrid .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 4-(2-Aminoethyl)-1 effizientere Methoden umfassen, wie beispielsweise die kontinuierliche Fließsynthese oder die Verwendung von automatisierten Reaktoren. Diese Verfahren gewährleisten eine hohe Ausbeute und Reinheit der Verbindung, was für ihre Anwendung in der Forschung und Pharmazie unerlässlich ist.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1 wird aufgrund seiner Fähigkeit, Serinproteasen zu hemmen, in der wissenschaftlichen Forschung häufig verwendet. Dies macht es wertvoll für Studien, die sich mit der Proteinreinigung und Enzym-Aktivitätsassays befassen. Darüber hinaus wird es bei der Entwicklung von Arzneimitteln verwendet, insbesondere bei der Entwicklung von Medikamenten, die auf Protease-bedingte Krankheiten abzielen.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Aminoethyl)-1 beinhaltet die irreversible Hemmung von Serinproteasen. Es bindet an die aktive Stelle des Enzyms und verhindert, dass es die Hydrolyse von Peptidbindungen katalysiert. Diese Hemmung ist entscheidend für die Erhaltung von Proteinproben während biochemischer Assays.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-1 is widely used in scientific research due to its ability to inhibit serine proteases. This makes it valuable in studies involving protein purification and enzyme activity assays. Additionally, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting protease-related diseases .

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-1 involves the irreversible inhibition of serine proteases. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial for preserving protein samples during biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key properties of AEBSF and related compounds:

Activity and Mechanism Differences

- AEBSF vs. 4-(2-Aminoethyl)-morpholine: AEBSF acts as a protease inhibitor, while 4-(2-aminoethyl)-morpholine activates β-carbonic anhydrases (CAs) with a KA range of 73 nM–3.42 mM . The morpholine ring’s oxygen atom and flexible aminoethyl chain facilitate CA binding, contrasting with AEBSF’s sulfonyl fluoride group, which covalently modifies serine residues.

- AEBSF vs. 4-(2-Aminoethyl)-2-methoxyphenol: The methoxy group in the latter reduces electrophilicity compared to AEBSF’s sulfonyl fluoride, limiting enzyme inhibition capacity. Instead, this compound is utilized in chemical manufacturing due to its stability .

- AEBSF vs. Piperidine/Piperazine Derivatives: Compounds like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate and 4-(2-aminoethyl)-1,2,5-trimethyl-piperidin-4-ol exhibit modified lipophilicity (e.g., XLogP3 = 0.8 ) and serve as intermediates in drug synthesis rather than enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.